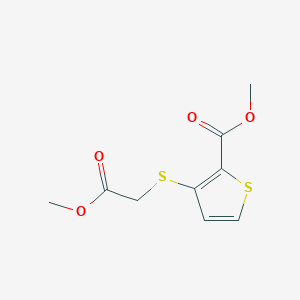

Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate

Description

Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate is a thiophene-based derivative featuring a thioether linkage at the 3-position of the thiophene ring, coupled with a methoxycarbonylmethyl group. This structure combines the aromatic thiophene core with functional groups that influence electronic properties, solubility, and reactivity. Thiophene derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their versatility in substitution patterns and stability under various reaction conditions .

Properties

IUPAC Name |

methyl 3-(2-methoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S2/c1-12-7(10)5-15-6-3-4-14-8(6)9(11)13-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZSGKGAQTZVNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=C(SC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate typically involves the esterification of thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl thiophene-2-carboxylate is then subjected to a thioesterification reaction with 2-methoxy-2-oxoethylthiol under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester and thioester groups can be reduced to their corresponding alcohols and thiols.

Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols and thiols.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

- Esterification : Thiophene-2-carboxylic acid is reacted with methanol in the presence of a catalyst (e.g., sulfuric acid).

- Thioesterification : The resulting methyl thiophene-2-carboxylate undergoes thioesterification with 2-methoxy-2-oxoethylthiol under basic conditions.

Organic Synthesis

Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions enables the formation of more complex molecules.

Reactions Include :

- Oxidation : Can form sulfoxides or sulfones.

- Reduction : Ester and thioester groups can be reduced to alcohols and thiols.

- Substitution : The thiophene ring can undergo electrophilic aromatic substitution reactions.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Alcohols, thiols |

| Substitution | Halogenated thiophene derivatives |

Pharmacological Investigations

This compound is being studied for its potential antimicrobial and anticancer activities. The presence of the thiophene ring allows for interactions with biological targets, potentially modulating enzyme or receptor activities.

Case Study Insights :

Research has indicated that derivatives of thiophene compounds exhibit significant antibacterial properties against various pathogens such as E. coli and Staphylococcus aureus. The incorporation of methoxy groups enhances hydrophilicity, improving bioactivity .

Material Science

In industry, this compound is utilized in the synthesis of materials with specific electronic or optical properties. Its unique structure allows it to be incorporated into polymers or other materials that require specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the ester and thioester groups can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key distinguishing feature is the thioether-linked 2-methoxy-2-oxoethyl group . Below is a comparison with structurally related thiophene carboxylates:

Table 1: Structural Comparison of Selected Thiophene Carboxylates

Physicochemical Properties

- Solubility and Polarity: The thioether group in the target compound imparts moderate polarity, likely enhancing solubility in organic solvents compared to non-polar derivatives (e.g., 3-methylthiophene, dielectric constant 0.95 ). Sulfonamide derivatives (e.g., ) exhibit higher polarity due to strong hydrogen-bonding capacity, increasing water solubility. Amino-substituted analogs (e.g., ) may form zwitterionic structures, further altering solubility profiles.

Thermal Stability :

- Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate (mp 107–108°C ) demonstrates that hydroxyl groups reduce thermal stability compared to the target compound, which lacks such groups. Sulfonamides (e.g., ) may decompose at lower temperatures due to labile N–S bonds.

Biological Activity

Methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a thiophene ring, which is a sulfur-containing heterocycle, along with ester and thioester functional groups. This unique combination contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The ester and thioester groups are capable of undergoing hydrolysis, releasing active metabolites that may modulate enzyme activity or receptor interactions. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity to biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has shown potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation, such as the NF-kB signaling pathway. This makes it a candidate for further investigation in the context of inflammatory diseases .

Research Findings and Case Studies

A number of studies have explored the biological activity of this compound:

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against selected pathogens.

- Method : Disk diffusion method on agar plates.

- Results : The compound demonstrated a zone of inhibition comparable to standard antibiotics, indicating potent antimicrobial activity.

- Anti-inflammatory Study :

- Mechanistic Insights :

Data Table: Biological Activities Overview

| Activity Type | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Disk diffusion assay | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | ELISA for cytokines | Reduced TNF-alpha and IL-6 production |

| Mechanistic study | Molecular docking | High binding affinity to relevant enzymes |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 3-(2-methoxy-2-oxoethylthio)thiophene-2-carboxylate?

- Methodological Answer : The synthesis typically involves thiophene-2-carboxylate alkylation or substitution reactions. For instance, analogous compounds are synthesized using dichloromethane as a solvent and triethylamine as a catalyst to facilitate esterification or acylation steps . Temperature control (0–25°C) and reaction time (4–24 hours) are critical for yield optimization. Comparative studies suggest that slow addition of reagents minimizes side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the thiophene ring’s substitution pattern and ester group placement. For example, H NMR can resolve the methoxy protons (δ 3.8–4.0 ppm) and thioether-linked methylene groups (δ 2.5–3.5 ppm) . X-ray crystallography provides precise bond angles and distances, particularly for sulfur-containing moieties .

Q. How do the compound’s functional groups influence its reactivity in cross-coupling reactions?

- Methodological Answer : The thioether (-S-) and ester (-COOCH) groups enable participation in Suzuki-Miyaura cross-coupling or nucleophilic substitutions. The thioether acts as a directing group, while the ester stabilizes intermediates. For example, palladium-catalyzed reactions with aryl halides require anhydrous conditions and ligands like PPh to enhance regioselectivity .

Q. What purification strategies are recommended to isolate high-purity samples?

- Methodological Answer : Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates by-products. Recrystallization from methanol or ethanol improves purity (>98%), as evidenced by melting point consistency (e.g., 120–125°C for analogous thiophenes) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s behavior in substitution reactions?

- Methodological Answer : The chloroacetyl or tosyloxy groups in analogous derivatives undergo nucleophilic substitution (S2) with amines or thiols. Kinetic studies using HPLC reveal that steric hindrance from the thiophene ring slows reactivity compared to benzene analogs . Density functional theory (DFT) calculations can model transition states to predict regiochemistry .

Q. How can quantitative structure-activity relationship (QSAR) models guide its biological activity optimization?

- Methodological Answer : QSAR studies correlate electronic parameters (e.g., Hammett σ values) of substituents with bioactivity. For sulfonamide derivatives, electron-withdrawing groups enhance antimicrobial potency by increasing membrane permeability . Molecular docking against targets like dihydrofolate reductase identifies binding affinity hotspots .

Q. What experimental approaches elucidate its interactions with enzymatic targets?

- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants () with enzymes. For example, thiophene carboxylates inhibit cyclooxygenase-2 (COX-2) with IC values in the micromolar range, validated via enzyme-linked immunosorbent assays (ELISA) .

Q. How does pH and temperature affect its stability in aqueous solutions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) over 4 weeks show degradation via ester hydrolysis above pH 7.0. High-performance liquid chromatography (HPLC) with UV detection monitors degradation products, while Arrhenius plots predict shelf-life under standard conditions .

Data Contradictions and Resolution Strategies

- Synthesis Yields : Conflicting reports on yields (40–85%) for similar compounds suggest solvent polarity and catalyst loading variations. Systematic optimization via Design of Experiments (DoE) is recommended .

- Biological Activity : Discrepancies in IC values may arise from assay protocols (e.g., cell line specificity). Standardizing protocols (e.g., MTT assays) and using positive controls (e.g., doxorubicin) improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.